3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
Description
Significance of Nitrogen Heterocycles in Chemical and Biological Sciences
Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural backbone of a vast array of biologically active molecules. nih.govnih.gov These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental to numerous biological processes. Their prevalence in nature is exemplified by their presence in essential molecules such as vitamins, hormones, and antibiotics. urfu.ru The unique structural and electronic properties conferred by the nitrogen heteroatom allow these compounds to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery. nih.govnih.gov In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen heterocycle, highlighting their immense therapeutic importance. nih.govnih.gov Beyond pharmaceuticals, nitrogen heterocycles find applications in agrochemicals, materials science, and as catalysts in organic synthesis. nih.gov
Overview of 1,2,4-Triazole (B32235) Derivatives as a Class of Architecturally Diverse Compounds
Among the diverse families of nitrogen heterocycles, the 1,2,4-triazoles represent a particularly versatile and significant class. Characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, 1,2,4-triazole derivatives exhibit a remarkable breadth of chemical and biological activities. This structural motif is present in numerous marketed drugs, demonstrating its utility in addressing a variety of medical conditions. For instance, fluconazole (B54011) is a widely used antifungal agent, while ribavirin (B1680618) is an important antiviral medication. The architectural diversity of 1,2,4-triazole derivatives allows for extensive functionalization, enabling the fine-tuning of their physicochemical and biological properties. This adaptability has led to their investigation and application in diverse fields beyond medicine, including as corrosion inhibitors and in materials science.
Research Rationale for Investigating 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine within the Broader Context of Triazole Analogs
The scientific interest in this compound stems from the established importance of the 1,2,4-triazole core and the recognized impact of sulfur-containing functional groups in medicinal chemistry. The introduction of an ethylsulfanyl group at the 3-position of the 4-amino-1,2,4-triazole (B31798) scaffold is a strategic modification aimed at exploring new chemical space and potentially novel biological activities. The 4-amino substituent is a key feature, often serving as a handle for further chemical elaboration to create more complex molecules. The investigation into the synthesis and characterization of this specific analog provides fundamental chemical knowledge and furnishes a valuable building block for the development of new compounds with potential applications in various scientific domains. The detailed study of its structure and properties is essential for understanding its reactivity and for designing future research endeavors based on this scaffold.
Properties
IUPAC Name |
3-ethylsulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-9-4-7-6-3-8(4)5/h3H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSVQRANRHJRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=CN1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Computational and Theoretical Investigations of 3 Ethylsulfanyl 4h 1,2,4 Triazol 4 Amine
Quantum Chemical Studies (Density Functional Theory - DFT) on Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Theoretical calculations on analogs of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine, such as various substituted 1,2,4-triazole (B32235) derivatives, have been performed to understand their geometry, electronic properties, and reactivity. mdpi.comnih.gov For instance, studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its tautomers were conducted using the B3LYP method with a 6-31G basis set to analyze their conformations and electronic characteristics. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. irjweb.com
For a related compound, 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole, DFT calculations provide insights into these frontier orbitals. The energy gap is a critical parameter in determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov In a study of similar 1,2,4-triazole derivatives, the HOMO and LUMO energies were calculated to predict their electronic behavior. nih.gov For example, in a series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO energies ranged from -7.144 eV to -6.973 eV, and the LUMO energies were between -2.526 eV and -1.358 eV. nih.gov This resulted in HOMO-LUMO energy gaps varying from 4.618 eV to 5.637 eV. nih.gov
Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous 1,2,4-Triazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -7.144 |
| ELUMO | -2.526 |
| Energy Gap (ΔE) | 4.618 |
Data is for a representative analogous compound, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide. nih.gov
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting how molecules will interact. irjweb.comdeeporigin.com These maps illustrate regions of positive and negative electrostatic potential. deeporigin.com In MEP diagrams, red areas typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. irjweb.com
For triazole derivatives, the MEP surface reveals that the most negative potential is generally located around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. irjweb.com This suggests that these nitrogen atoms are the most likely sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino group and the alkyl chain would exhibit a positive potential, making them potential sites for nucleophilic interactions.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) indicates the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) is the reciprocal of hardness and signifies how easily the electron cloud can be polarized.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the following equations, based on Koopmans' theorem, where IP is the ionization potential (-EHOMO) and EA is the electron affinity (-ELUMO):
χ = (IP + EA) / 2
η = (IP - EA) / 2
S = 1 / η
ω = χ² / (2η)
For a series of analogous 1,2,4-triazole derivatives, these global reactivity parameters were calculated to assess their reactivity trends. nih.gov
Table 2: Global Reactivity Descriptors for an Analogous 1,2,4-Triazole Derivative
| Descriptor | Value |
| Ionization Potential (IP) | 7.144 eV |
| Electron Affinity (EA) | 2.526 eV |
| Electronegativity (χ) | 4.835 eV |
| Chemical Hardness (η) | 2.309 eV |
| Chemical Softness (S) | 0.216 eV⁻¹ |
| Electrophilicity Index (ω) | 5.060 eV |
Data is for a representative analogous compound, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propenamide. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape and Ligand-Target Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and stability of a compound in various environments.
The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be achieved through rotation around single bonds. A study of 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole, a close analog, using molecular dynamics simulations, evaluated its conformations in both the gaseous phase and in solution. nih.gov The simulations help in understanding the flexibility of the molecule by analyzing the dihedral angles and their fluctuations over time. nih.gov Such analyses are crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. The presence of the flexible ethylsulfanyl group in this compound would likely contribute to a rich conformational landscape.
MD simulations can be used to assess the stability of a compound in environments that mimic biological systems, such as in aqueous solution or in the presence of a target protein. In the study of 4-amino-3-methylthio-5-phenyl-4H-1,2,4-triazole, its stability and interaction energies were calculated in both water and an acidic medium. nih.gov The results indicated that the compound adopts a stable conformation in a solution environment. nih.gov Such simulations can predict the behavior of the compound in a physiological setting, which is important for understanding its potential as a bioactive agent. The interaction energies calculated from these simulations provide a measure of the stability of the compound within its environment. nih.gov
Molecular Docking Studies for Binding Affinity Prediction and Interaction Profiling with Biological Targets
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is instrumental in understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. For derivatives of 3-alkylsulfanyl-4-amino-1,2,4-triazole, molecular docking has been pivotal in elucidating their potential as therapeutic agents, particularly in the realm of cancer research.
Studies on analogous compounds, such as 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivatives, have identified key interaction modes within the binding sites of biological targets like the c-Met tyrosine kinase receptor. researchgate.net The 1,2,4-triazole scaffold is recognized for its ability to participate in a variety of non-covalent interactions, which are crucial for its biological activity.
The primary interaction modes identified for this class of compounds include:
Hydrogen Bonding: The amino group at the 4-position and the nitrogen atoms within the triazole ring are capable of forming hydrogen bonds with amino acid residues in the active site of a protein. This is a critical factor in the stable binding of the ligand.
Hydrophobic Interactions: The alkylsulfanyl group, in this case, the ethylsulfanyl moiety, can engage in hydrophobic interactions with nonpolar residues of the target protein. The nature and size of the alkyl group can influence the strength of these interactions.
Pi-Stacking: While the 1,2,4-triazole ring itself is not aromatic, it can be involved in pi-stacking interactions if substituted with aromatic groups.
The following table summarizes the types of interactions observed in molecular docking studies of similar 1,2,4-triazole derivatives with various protein targets.
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residues (Examples) |
| Hydrogen Bonding | 4-amino group, triazole ring nitrogens | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic | Ethylsulfanyl chain, other alkyl/aryl substituents | Leucine, Isoleucine, Valine, Phenylalanine |
| Pi-Anion Interactions | Triazole ring | Negatively charged residues like Aspartate, Glutamate |
This table is a generalized representation based on studies of various 1,2,4-triazole derivatives.
A key output of molecular docking simulations is the prediction of the binding energy, which provides a quantitative estimate of the binding affinity between the ligand and its receptor. A lower binding energy generally indicates a more stable ligand-receptor complex and a higher binding affinity.
For a series of novel 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivatives docked with the c-Met tyrosine kinase receptor, the binding scores were found to range from -3.058 to -4.131 kcal/mol. researchgate.net In another study involving different 1,2,4-triazole analogs targeting the tubulin-combretastatin A-4 binding site, the binding affinities ranged from -6.502 to -8.341 kcal/mol. nih.gov The stability of these complexes is further supported by the network of interactions, including hydrogen bonds and hydrophobic contacts.
The following interactive table presents representative binding energy data from studies on analogous 1,2,4-triazole compounds.
| Compound Class | Protein Target | Binding Energy Range (kcal/mol) | Reference |
| 3-(benzylthio)-5-phenyl-4H-1,2,4-triazol-4-amine derivs. | c-Met tyrosine kinase | -3.058 to -4.131 | researchgate.net |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin (colchicine site) | -6.502 to -8.341 | nih.gov |
| Fused researchgate.netekb.egpnrjournal.comTriazolo[3,4-B] researchgate.netpnrjournal.compnrjournal.comThiadiazole derivs. | c-Met tyrosine kinase | -3.506 to -4.468 | researchgate.net |
Note: The binding energies are dependent on the specific software and scoring functions used in the respective studies.
In Silico Screening and Virtual Library Design for Triazole Scaffolds
The 1,2,4-triazole nucleus is a versatile scaffold that is frequently employed in the design of virtual compound libraries for in silico screening. researchgate.net This approach allows researchers to computationally evaluate a large number of virtual compounds for their potential to bind to a specific biological target before committing to their chemical synthesis.
The process typically involves:
Scaffold Selection: The 3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine core is chosen as the basic chemical framework.
Virtual Library Generation: A diverse library of compounds is generated by computationally adding various substituents at different positions of the triazole scaffold.
High-Throughput Virtual Screening: The entire virtual library is then docked against a protein target of interest.
Hit Identification: Compounds with the most promising docking scores and interaction profiles are identified as "hits" for further investigation, including chemical synthesis and in vitro testing.
This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active. researchgate.net The design of these libraries often incorporates principles of drug-likeness, such as Lipinski's rule of five, to ensure that the virtual hits have favorable pharmacokinetic properties. pnrjournal.compnrjournal.com
Mechanistic Insights into the Biological Activities of 1,2,4 Triazole Derivatives
General Mechanisms of Action Associated with the Triazole Scaffold
The diverse biological effects of 1,2,4-triazole (B32235) derivatives stem from their ability to interact with various biological targets. nih.gov The unique electronic properties of the triazole ring, including its capacity for hydrogen bonding, dipole interactions, and rigidity, allow it to bind with high affinity to receptors and enzyme active sites. nih.gov
A primary mechanism through which 1,2,4-triazole derivatives exert their biological effects is via the inhibition of key enzymes. nih.gov The nitrogen atoms within the triazole ring can coordinate with metal ions present in the active sites of metalloenzymes, leading to their inhibition. nih.gov This mode of action is central to the antifungal activity of widely used triazole drugs, which target lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol (B1671047) biosynthesis in fungi.
Derivatives of the 1,2,4-triazole scaffold have been shown to inhibit a variety of other enzymes, including:
Metallo-β-lactamases (MBLs): Certain 1,2,4-triazole-3-thione derivatives act as broad-spectrum inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. These compounds can restore the efficacy of antibiotics like meropenem (B701) against resistant bacterial strains. nih.gov
Tyrosine Kinases: Some triazole derivatives have demonstrated the ability to inhibit tyrosine kinases, which are crucial in cellular signaling pathways that regulate cell growth and proliferation. This makes them promising candidates for anticancer therapies.
Aromatase: As non-steroidal inhibitors, triazole derivatives can block the action of aromatase, an enzyme involved in estrogen synthesis. This is a key mechanism for their use in treating hormone-dependent breast cancer.
The inhibitory potential of several 1,2,4-triazole derivatives against various enzymes is summarized in the table below.
| Compound/Derivative Class | Target Enzyme | Biological Activity |
| 1,2,4-Triazole-3-thione derivatives | Metallo-β-lactamases (VIM-type, NDM-1, IMP-1) | Inhibition of bacterial resistance |
| Diaryl-1,2,4-triazole derivatives | Tubulin Polymerization | Antiproliferative, Apoptosis Induction |
| Letrozole/Anastrozole | Aromatase | Anticancer (Breast Cancer) |
| Fluconazole (B54011)/Itraconazole | Lanosterol 14α-demethylase | Antifungal |
This table presents a summary of enzyme inhibition by various 1,2,4-triazole derivatives as reported in scientific literature.
Beyond enzyme inhibition, 1,2,4-triazole derivatives can interact with other essential cellular macromolecules, notably DNA. This interaction can occur through various modes, including intercalation between DNA base pairs or binding to the minor groove. Such interactions can disrupt critical cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells or inhibition of microbial growth.
Some fused 1,2,4-triazole systems have been investigated for their DNA interaction capabilities. For instance, certain carbazole-triazole conjugates have been shown to intercalate into DNA, contributing to their antifungal action. This disruption of DNA integrity can trigger apoptotic pathways within the target cells.
Structure-Activity Relationship (SAR) Analysis of 1,2,4-Triazol-4-amine Derivatives
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. researchgate.net
The presence of a sulfur-containing substituent at the C3 position of the 1,2,4-triazole ring, such as an ethylsulfanyl group, is a common feature in many biologically active derivatives. This group is often introduced via S-alkylation of a parent 1,2,4-triazole-3-thione. researchgate.netresearchgate.net
The alkylsulfanyl group can significantly influence the compound's biological profile:
Antiproliferative Activity: Studies on 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have shown that the nature of the alkyl group and other substituents plays a critical role in their anticancer activity. For instance, certain derivatives have demonstrated potent activity against various cancer cell lines, inducing apoptosis and cell cycle arrest. nih.gov
Antimicrobial Activity: The incorporation of a thioether moiety into a 1,2,4-triazole scaffold has been shown to be beneficial for increasing antifungal activity. nih.gov In the context of antibacterial agents, S-substituted 1,2,4-triazoles have been synthesized and evaluated, showing that the thioether linkage can be a key structural element for activity. researchgate.net
Enzyme Inhibition: In metallo-β-lactamase inhibitors based on the 1,2,4-triazole-3-thione scaffold, the presence of a thioether-containing alkyl chain at the N4-position was found to be important for inhibitory activity. nih.gov
The following table summarizes the impact of different S-substituents on the antiproliferative activity of a series of 1,2,4-triazole derivatives.
| Compound ID | S-Substituent | IC50 (μM) against HCT116 Cell Line | IC50 (μM) against Hela Cell Line |
| 8a | Methyl | 1.83 | 10.12 |
| 8b | Ethyl | 1.25 | 8.56 |
| 8d | n-Butyl | 0.37 | 2.94 |
| Fluorouracil | (Reference) | 68.21 | 54.13 |
Data adapted from a study on 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives, highlighting the enhanced potency with increased alkyl chain length. nih.gov
The 4-amino group on the 1,2,4-triazole ring is a key functional group that often plays a pivotal role in the biological activity of these derivatives. chemmethod.comresearchgate.net This moiety can act as a hydrogen bond donor, facilitating crucial interactions with biological targets.
Key contributions of the 4-amino group include:
Pharmacophore Component: The 4-amino-4H-1,2,4-triazole unit is a common starting point for the synthesis of more complex derivatives, such as Schiff bases, which have shown significant anticonvulsant and antimicrobial activities. chemmethod.comresearchgate.netresearchgate.net
Antibacterial Activity: In several series of 1,2,4-triazole derivatives, the presence and substitution of the 4-amino group have been directly linked to antibacterial efficacy. For example, the synthesis of Schiff bases from 4-amino-1,2,4-triazoles has led to compounds with potent activity against various bacterial strains. mdpi.com
Anticancer Activity: The 4-amino group can be a crucial element for antiproliferative activity. In a study of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives, this moiety was part of the core structure that exhibited significant cytotoxicity against cancer cells while showing no effect on normal cells. nih.gov
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformational preferences) of 1,2,4-triazole derivatives can have a profound impact on their interaction with chiral biological targets like enzymes and receptors.
Tautomerism: The 1,2,4-triazole ring can exist in different tautomeric forms (e.g., 1H, 2H, and 4H), which can influence its electronic properties and hydrogen bonding capabilities. researchgate.net The predominant tautomer in a biological environment can affect how the molecule binds to its target. Theoretical and spectroscopic studies are often employed to determine the most stable tautomeric forms of new derivatives. researchgate.netdoaj.org
While specific stereochemical studies on "3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine" are not extensively detailed in the available literature, the general principles of stereoisomerism and conformational analysis are fundamental to the SAR of all 1,2,4-triazole derivatives.
Investigation of Specific Biological Targets and Pathways Modulated by Triazole Derivatives
General studies on 1,2,4-triazole derivatives have pointed towards their ability to interact with various biological targets, leading to the modulation of critical cellular pathways. This has been a key factor in their therapeutic success.
The role of 1,2,4-triazole derivatives in modulating oxidative stress is an area of active research. While direct evidence for "this compound" is scarce, related compounds within the triazole family have been investigated for their potential to interact with enzymes that regulate cellular redox balance. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in numerous pathological conditions. The ability of certain heterocyclic compounds to influence enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase is of significant interest. However, specific studies detailing the interaction of "this compound" with these enzymatic systems are not currently available.
The 1,2,4-triazole nucleus is a versatile scaffold that can be tailored to interact with a multitude of receptors and enzymes, thereby influencing cellular signaling cascades. For instance, various derivatives have been shown to exhibit anticancer properties by inducing apoptosis and causing cell cycle arrest in cancer cell lines. This is often achieved through the modulation of key signaling proteins such as kinases and transcription factors. While a study on a series of 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives demonstrated that some compounds could induce apoptosis and block the cell cycle in the G2/M phase, the specific contribution of the ethylsulfanyl group in "this compound" to such activities has not been specifically elucidated. The precise signaling pathways and molecular targets for this particular compound are yet to be identified.
Future Directions and Emerging Research Avenues for 3 Ethylsulfanyl 4h 1,2,4 Triazol 4 Amine
Rational Design and Synthesis of Hybrid Triazole Architectures with Enhanced Biological Specificity
A primary focus of future research is the rational design and synthesis of hybrid molecules that incorporate the 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine scaffold. nih.gov This strategy involves chemically linking the triazole core with other known biologically active fragments to create a single, more potent molecule with potentially synergistic effects and enhanced target specificity. nih.gov The 1,2,4-triazole (B32235) nucleus is a key component in many drugs due to its ability to interact with various biological receptors through hydrogen bonding and dipole interactions. nih.govnih.gov
Researchers are exploring the creation of hybrids for various therapeutic areas, including:
Anticancer Agents: By combining the triazole moiety with fragments known to inhibit cancer-related targets like kinases (e.g., EGFR, BRAF) or tubulin, scientists aim to develop dual-action drugs that can overcome resistance mechanisms. nih.govnih.gov Studies on related 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives have shown that such compounds can induce apoptosis (programmed cell death) and block the cell cycle in cancer cells, highlighting the scaffold's potential. nih.gov
Antimicrobial Compounds: Hybridization with moieties like quinolones or other heterocyclic systems could lead to new agents effective against drug-resistant bacteria and fungi. nih.gov
Enzyme Inhibitors: New hybrid molecules are being designed as inhibitors for enzymes like tyrosinase, which is relevant in both cosmetics and the treatment of neurodegenerative diseases. nih.gov
The synthesis of these complex architectures often employs modern chemical techniques, such as "click chemistry," which allows for the efficient and specific joining of different molecular building blocks. mdpi.com
Table 1: Strategies in Hybrid Molecule Design
| Therapeutic Target | Hybridization Partner | Desired Outcome |
|---|---|---|
| Cancer Cells | Kinase Inhibitor Fragments | Dual-action, overcoming drug resistance |
| Microbes | Quinolone, Fluconazole (B54011) analogs | Broad-spectrum antimicrobial activity |
| Tyrosinase Enzyme | Semicarbazide Moieties | Treatment of skin disorders |
Advanced Spectroscopic Characterization Techniques for Elucidating Structure-Function Relationships
A deep understanding of the three-dimensional structure of this compound and its derivatives is paramount for explaining their biological activity. Advanced spectroscopic techniques are indispensable tools for this purpose, providing detailed insights into molecular geometry, bonding, and electronic properties. nih.govresearchgate.net
Key characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of newly synthesized triazole derivatives. ijcrt.orgurfu.ruresearchgate.net Specific signals, such as the characteristic peaks for protons in NH₂ and SH groups (in the thiol tautomeric form), verify the successful synthesis and structural integrity of the compounds. ijcrt.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. nih.gov Characteristic absorption bands for N-H, C=N, and C-S bonds help to confirm the triazole structure. ijcrt.orgnih.gov
Mass Spectrometry (MS): Techniques like Electron Ionization (EI-MS) and High-Resolution Mass Spectrometry (HR-EI-MS) are used to determine the precise molecular weight and elemental composition of the compounds, confirming their identity. ijbr.com.pk
Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. researchgate.net DFT calculations can predict molecular structures, vibrational frequencies (correlating with FTIR spectra), and electronic properties like the highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy gap, which relates to the molecule's reactivity. nih.govmdpi.com
By correlating these detailed structural data with biological activity, researchers can build robust structure-activity relationships (SARs), which are essential for designing more effective drugs. nih.gov
Table 2: Spectroscopic Techniques and Their Applications
| Technique | Information Provided | Relevance to Drug Design |
|---|---|---|
| NMR (¹H, ¹³C) | Detailed atomic connectivity and chemical environment | Confirms the exact structure of synthesized compounds |
| FTIR | Presence of specific functional groups | Verifies the molecular scaffold and key chemical bonds |
| Mass Spectrometry | Molecular weight and elemental formula | Confirms molecular identity and purity |
| DFT Calculations | Optimized geometry, electronic properties, predicted spectra | Provides theoretical insight into structure and reactivity |
Development of Targeted Probes for In-Depth Mechanistic Studies at the Molecular Level
To fully understand how derivatives of this compound exert their biological effects, it is crucial to identify their specific molecular targets within cells. The development of targeted molecular probes based on this triazole scaffold is a key future direction. These probes are essentially modified versions of the active compound designed to act as investigative tools.
Strategies for probe development include:
Fluorescent Labeling: Attaching a fluorescent dye to the triazole scaffold allows researchers to visualize the compound's location within cells using microscopy. This can reveal whether the drug accumulates in the nucleus, mitochondria, or other organelles, providing clues about its mechanism of action.
Affinity-Based Probes: Incorporating a reactive group or a photo-activatable cross-linker into the molecule can enable it to permanently bind to its biological target. Subsequent isolation and identification of the target protein (e.g., using proteomics) can definitively reveal the drug's binding partner.
Biotinylation: Tagging the triazole compound with biotin (B1667282) allows for its capture and purification, along with its bound cellular targets, using streptavidin-coated beads.
These molecular probes are essential for moving beyond simply observing a biological effect (like cell death) to understanding the precise molecular interactions that cause it. nih.gov For example, probes could be used to confirm whether these compounds directly bind to tubulin or specific kinases, as suggested by initial mechanistic studies. nih.govnih.gov The benzothiazole-triazole and benzothiadiazole-triazole structures have already shown promise as scaffolds for developing probes for protein aggregates in neurodegenerative diseases. scilit.com
Application of Cheminformatics and Machine Learning for Predictive Modeling of Triazole Bioactivities
The integration of computational tools, including cheminformatics and machine learning (ML), is revolutionizing the drug discovery process. nih.gov These approaches can significantly accelerate the identification of promising new derivatives of this compound by predicting their biological activities before they are synthesized. ijsrmt.com
Key computational approaches include:
Molecular Docking: This technique simulates the interaction between a small molecule (the triazole derivative) and the three-dimensional structure of a biological target, such as an enzyme or receptor. mdpi.com Docking studies can predict the binding mode and affinity, helping to prioritize compounds that are most likely to be active. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing a set of known triazole derivatives, a QSAR model can be built to predict the activity of new, unsynthesized analogs.
Machine Learning (ML): ML algorithms, such as neural networks, can be trained on large datasets of chemical structures and their associated biological data. acs.org These models can learn complex patterns and make highly accurate predictions about a new molecule's potential efficacy or toxicity, guiding the design of more effective compounds. mdpi.commdpi.com For instance, ML can be used to select the most promising candidates for synthesis from a large virtual library of potential hybrid molecules. mdpi.com
These predictive models help to focus laboratory efforts on the compounds with the highest probability of success, saving significant time and resources in the drug development pipeline. ijsrmt.com
Table 3: Computational Approaches in Triazole Drug Discovery
| Method | Purpose | Application Example |
|---|---|---|
| Molecular Docking | Predict ligand-protein binding interactions | Simulating how a triazole hybrid binds to the active site of the EGFR kinase |
| QSAR | Correlate chemical structure with biological activity | Predicting the anticancer IC₅₀ value of a new derivative based on its molecular properties |
| Machine Learning | Predict bioactivity from large datasets | Screening a virtual library of thousands of triazoles to identify top candidates for synthesis |
Q & A
Basic Research Questions
Q. What synthetic protocols are effective for preparing 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives, and how can purity be optimized?
- Answer : The compound can be synthesized via S-alkylation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol precursors with ethyl halides in alkaline methanol. Characterization typically involves H-NMR, C-NMR, and elemental analysis to confirm structural integrity . Solvent-free or one-pot methods, adapted from triazine synthesis studies, may improve yield and reduce impurities .
Q. How can spectroscopic techniques validate the structural identity of this compound derivatives?
- Answer : H-NMR is critical for confirming ethylsulfanyl (-SCHCH) signals (δ ~2.6–3.0 ppm for SCH, δ ~1.3 ppm for CH), while C-NMR identifies triazole ring carbons (δ 150–160 ppm). Mass spectrometry (e.g., GC/MS) confirms molecular ion peaks (e.g., m/z 226 for methylthio analogs) .
Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity for this compound class?
- Answer : The Resazurin Microtiter Assay (REMA) is recommended for determining minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Derivatives with substituents like benzimidazole or fluorinated groups show enhanced activity (MIC 1.5–3.125 µg/mL) .
Advanced Research Questions
Q. How do substitution patterns on the triazole core influence tyrosinase inhibitory activity?
- Answer : Alkylsulfanyl groups (e.g., ethyl, benzyl) enhance hydrophobic interactions with the tyrosinase catalytic site, while pyridinyl substituents improve binding via π-π stacking. Docking simulations (e.g., ChemPLP scoring) align with biochemical data, showing micromolar IC values for optimized derivatives .
Q. What computational strategies predict the binding affinity of this compound derivatives with biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and MM-GBSA calculations model interactions with enzymes like tyrosinase. DFT studies (B3LYP/6-311++G**) evaluate electronic properties (HOMO-LUMO gaps, polarizability) to correlate with activity .
Q. Can fluorinated substituents enhance the pharmacological profile of this compound class?
- Answer : Fluorinated groups (e.g., -CF, 4-fluorobenzyl) increase lipophilicity and metabolic stability. Derivatives like 3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine show improved membrane permeability and target engagement .
Q. How can analytical methods detect trace quantities of this compound in complex matrices?
- Answer : MOF-coated fluorescent sensors (e.g., TABD-MOF-3) enable selective detection via turn-on emission. HPLC-MS with C18 columns and acetonitrile/water gradients provides quantitative validation .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Answer : Systematic SAR studies comparing alkyl chain length, halogenation, and heterocyclic appendages (e.g., benzimidazole vs. pyridine) clarify substituent effects. Meta-analysis of MIC and IC datasets identifies outliers due to assay variability .
Methodological Considerations
- Experimental Design : Use triplicate measurements in bioassays to account for variability .
- Data Interpretation : Cross-validate computational predictions (docking/DFT) with experimental IC values to refine models .
- Synthetic Optimization : Prioritize atom-economical routes (e.g., S-alkylation) and characterize intermediates to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
